molecular formula C20H21N3O2S B11273283 N-(2-ethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

N-(2-ethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11273283
M. Wt: 367.5 g/mol
InChI Key: DUPOEMLROSUPPG-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group, an imidazole ring, and a sulfanylacetyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.

    Formation of the Sulfanylacetyl Group: This involves the reaction of a thiol with an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide moiety.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or amines.

    Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYPHENYL)-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
  • N-(2-CHLOROPHENYL)-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Uniqueness

N-(2-ETHOXYPHENYL)-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O2S/c1-3-25-18-12-8-7-11-16(18)22-19(24)14-26-20-21-13-17(23(20)2)15-9-5-4-6-10-15/h4-13H,3,14H2,1-2H3,(H,22,24)

InChI Key

DUPOEMLROSUPPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3

Origin of Product

United States

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